molecular formula C75H115FN18O27S3 B14136506 Fluciclatide (18F) CAS No. 879894-01-6

Fluciclatide (18F)

Cat. No.: B14136506
CAS No.: 879894-01-6
M. Wt: 1815.0 g/mol
InChI Key: VXFFXZSNVKXXIB-JZNCAEBOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fluciclatide (18F) is synthesized by coupling 4-18F-fluorobenzaldehyde with an aminooxy-functionalized precursor to form an oxime . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the coupling reaction.

Industrial Production Methods

The industrial production of Fluciclatide (18F) follows standard protocols for radiopharmaceuticals. The process involves the production of 18F-fluorobenzaldehyde, which is then coupled with the precursor to form the final product .

Chemical Reactions Analysis

Types of Reactions

Fluciclatide (18F) primarily undergoes substitution reactions during its synthesis. The key reaction involves the formation of an oxime through the coupling of 4-18F-fluorobenzaldehyde with an aminooxy-functionalized precursor .

Common Reagents and Conditions

    Reagents: 4-18F-fluorobenzaldehyde, aminooxy-functionalized precursor

    Conditions: Suitable solvent, catalyst

Major Products

The major product of the synthesis is Fluciclatide (18F), which is used as a PET imaging agent .

Scientific Research Applications

Fluciclatide (18F) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

CAS No.

879894-01-6

Molecular Formula

C75H115FN18O27S3

Molecular Weight

1815.0 g/mol

IUPAC Name

2-[(1R,4S,10R,13S,16R,19S,25S)-10-[2-[2-[2-[2-[[2-(2-amino-2-oxoethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-13-benzyl-25-[3-(diaminomethylideneamino)propyl]-4-[4-[[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(E)-(4-(18F)fluoranylphenyl)methylideneamino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]butyl]-3,6,12,15,18,21,24,27-octaoxo-8,29,30-trithia-2,5,11,14,17,20,23,26-octazabicyclo[14.11.4]hentriacontan-19-yl]acetic acid

InChI

InChI=1S/C75H115FN18O27S3/c76-52-13-11-51(12-14-52)39-87-121-45-65(100)83-19-23-113-27-31-117-34-36-118-35-33-116-30-26-112-22-18-82-64(99)44-120-43-62(97)80-15-5-4-9-54-70(106)93-58-47-123-124-48-59(94-72(108)56(38-67(102)103)89-61(96)40-86-68(104)53(90-73(58)109)10-6-16-85-75(78)79)74(110)91-55(37-50-7-2-1-3-8-50)71(107)92-57(46-122-49-66(101)88-54)69(105)84-20-24-114-28-32-115-29-25-111-21-17-81-63(98)42-119-41-60(77)95/h1-3,7-8,11-14,39,53-59H,4-6,9-10,15-38,40-49H2,(H2,77,95)(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,105)(H,86,104)(H,88,101)(H,89,96)(H,90,109)(H,91,110)(H,92,107)(H,93,106)(H,94,108)(H,102,103)(H4,78,79,85)/b87-39+/t53-,54-,55-,56-,57-,58-,59-/m0/s1/i76-1

InChI Key

VXFFXZSNVKXXIB-JZNCAEBOSA-N

Isomeric SMILES

C1[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CO/N=C/C3=CC=C(C=C3)[18F])C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N

Canonical SMILES

C1C2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CON=CC3=CC=C(C=C3)F)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N

Origin of Product

United States

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